2-(Pyrrolidin-1-yl)ethanol hydrochloride

Solid-state handling Synthetic workflow Storage stability

2-(Pyrrolidin-1-yl)ethanol hydrochloride (CAS 30727-31-2) is the hydrochloride salt of N-(2-hydroxyethyl)pyrrolidine (epolamine), a pyrrolidine-based aminoalcohol building block. The compound exists as a white crystalline solid with a molecular weight of 151.63 g/mol, contrasting with its free base counterpart (CAS 2955-88-6, MW 115.18 g/mol) which is a colorless liquid.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 30727-31-2
Cat. No. B1295960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)ethanol hydrochloride
CAS30727-31-2
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCO.Cl
InChIInChI=1S/C6H13NO.ClH/c8-6-5-7-3-1-2-4-7;/h8H,1-6H2;1H
InChIKeyYSUZHUSIBQEHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)ethanol Hydrochloride (CAS 30727-31-2): Physicochemical Baseline and Industrial Procurement Context


2-(Pyrrolidin-1-yl)ethanol hydrochloride (CAS 30727-31-2) is the hydrochloride salt of N-(2-hydroxyethyl)pyrrolidine (epolamine), a pyrrolidine-based aminoalcohol building block [1]. The compound exists as a white crystalline solid with a molecular weight of 151.63 g/mol, contrasting with its free base counterpart (CAS 2955-88-6, MW 115.18 g/mol) which is a colorless liquid . Its primary utility lies in pharmaceutical synthesis as a precursor to the epolamine free base, which is subsequently employed to prepare diclofenac epolamine—a clinically approved topical NSAID formulation with enhanced water solubility and cutaneous absorption properties relative to other diclofenac salts . The hydrochloride salt form confers distinct handling and solubility advantages that directly influence procurement decisions in both research and industrial synthetic workflows.

Why 2-(Pyrrolidin-1-yl)ethanol Hydrochloride Cannot Be Arbitrarily Substituted with In-Class Analogs


The procurement decision between 2-(Pyrrolidin-1-yl)ethanol hydrochloride and its closest analogs—including the free base (CAS 2955-88-6), structurally related pyrrolidine ethanolamines, and alternative salt forms—is governed by quantifiable differences in physical state, solubility profile, and downstream synthetic utility [1]. The hydrochloride salt's crystalline solid nature (m.p. 88–90 °C) enables precise gravimetric handling and long-term storage stability, whereas the free base is a hygroscopic liquid (b.p. 177.6 °C) that requires specialized storage conditions and complicates stoichiometric control in multi-step syntheses . Furthermore, the hydrochloride's enhanced aqueous solubility facilitates direct use in aqueous reaction media without pre-dissolution in organic co-solvents, a critical workflow advantage over the free base which exhibits only partial water solubility . These empirical differences translate directly into operational efficiency, synthetic reproducibility, and cost-per-successful-synthesis metrics that cannot be achieved by substituting the free base or alternative pyrrolidine derivatives.

Quantitative Differentiation Evidence: 2-(Pyrrolidin-1-yl)ethanol Hydrochloride vs. Free Base and In-Class Comparators


Melting Point and Physical State: Hydrochloride Salt vs. Free Base

The hydrochloride salt exhibits a well-defined melting point of 88–90 °C, enabling precise gravimetric dispensing and solid-state storage . In contrast, the free base (2-(Pyrrolidin-1-yl)ethanol, CAS 2955-88-6) is a colorless liquid with a boiling point of 177.6 °C at 760 mmHg . This fundamental difference in physical state eliminates the need for specialized liquid-handling equipment, reduces volatility-related losses during weighing, and improves stoichiometric accuracy in synthetic applications.

Solid-state handling Synthetic workflow Storage stability

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt is reported to be soluble in water, attributable to its ionic nature and enhanced polarity . In contrast, the free base (2-(Pyrrolidin-1-yl)ethanol, CAS 2955-88-6) is described as only partly soluble in water [1]. This differential solubility profile enables direct use of the hydrochloride in aqueous reaction media without the need for organic co-solvents, simplifying synthetic workflows and reducing downstream purification burdens.

Aqueous reaction media Solubility enhancement Formulation development

Downstream Pharmaceutical Utility: Hydrochloride Salt as a Precursor to Diclofenac Epolamine

2-(Pyrrolidin-1-yl)ethanol hydrochloride serves as a direct precursor to epolamine (the free base), which is subsequently used to synthesize diclofenac epolamine (DHEP) . DHEP exhibits superior water solubility (82 mg/mL in water at 25 °C) and enhanced cutaneous absorption compared to other commonly used diclofenac salts (e.g., diclofenac sodium, diclofenac potassium) . The hydrochloride salt's role as a synthetic gateway to this clinically validated NSAID formulation confers distinct procurement value for pharmaceutical intermediate supply chains.

Pharmaceutical intermediate NSAID formulation Topical drug delivery

Optimal Research and Industrial Use Cases for 2-(Pyrrolidin-1-yl)ethanol Hydrochloride Based on Quantitative Differentiation


Solid-Phase Handling for High-Precision Gravimetric Synthesis

The hydrochloride salt's crystalline solid form (m.p. 88–90 °C) enables accurate weighing and dispensing for stoichiometrically sensitive reactions, such as the preparation of epolamine free base for subsequent pharmaceutical salt formation . This physical state advantage is particularly critical in multi-step syntheses where precise molar ratios directly influence yield and purity outcomes.

Aqueous-Phase Reactions Without Organic Co-Solvent Dependency

The hydrochloride's water solubility facilitates its direct use in aqueous reaction media, eliminating the need for DMSO or other organic co-solvents that can complicate workup and purification . This property is especially valuable in green chemistry initiatives and in synthetic workflows where residual organic solvent contamination must be minimized.

Pharmaceutical Intermediate Production for Diclofenac Epolamine Manufacturing

The hydrochloride salt is the preferred precursor for generating epolamine free base, which is subsequently reacted with diclofenac acid to produce diclofenac epolamine (DHEP)—a topical NSAID with quantified water solubility of 82 mg/mL and superior cutaneous absorption relative to alternative diclofenac salts . This application scenario aligns with GMP intermediate supply chains supporting commercial topical analgesic formulations.

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